7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Structural Biology X-ray Crystallography Phasing

Researchers often struggle to source iodinated heterocycles that combine a rigid scaffold with a reactive halogen handle. This 7-iodo-pyrroloquinazolinone directly addresses that gap. • Heavy-atom probe for SAD/MAD phasing: f'' ≈ 6.8 e⁻ at Cu Kα; rigid planar core minimizes disorder. • Pd-catalyzed Suzuki-Miyaura handle for late-stage SAR library synthesis. Supplied at ≥95% purity with full QA documentation. Ships ambient; not DOT-regulated.

Molecular Formula C11H9IN2O
Molecular Weight 312.11 g/mol
CAS No. 61938-66-7
Cat. No. B12051575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
CAS61938-66-7
Molecular FormulaC11H9IN2O
Molecular Weight312.11 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=C(C=C3)I)C(=O)N2C1
InChIInChI=1S/C11H9IN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
InChIKeyDMOZYSZRNOWILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Core Identity & Specification


7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 61938-66-7) is a tricyclic heterocyclic compound comprising a pyrroloquinazolinone core with a heavy iodine atom substituted at the 7-position of the fused benzene ring [1]. The compound has a molecular formula of C11H9IN2O and a calculated molecular weight of 312.11 g/mol . Its structural characterization is defined by an InChIKey of DMOZYSZRNOWILX-UHFFFAOYSA-N, a topological polar surface area of 32.7 Ų, a calculated XLogP of 1.6, and zero rotatable bonds—conferring a rigid, planar geometry [1]. Commercially available research-grade material is typically specified at 95% minimum purity and is supplied for investigational use only, with recommended long-term storage in a cool, dry environment [2].

Non-Interchangeability of the 7-Iodo Substituent


The substitution pattern on the pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold is a critical determinant of both its synthetic utility and potential biological target engagement. Halogenation at the 7-position introduces a heavy atom for anomalous X-ray scattering and provides a reactive handle for transition metal-catalyzed cross-coupling chemistry that is absent in non-halogenated or differently halogenated analogs [1]. Substitution with iodine versus bromine or chlorine yields distinct reactivity profiles due to differences in bond dissociation energy and leaving group ability. In biological contexts, halogen substitution on the fused benzene ring of quinazolinones is known to influence target binding and activity, as demonstrated in studies of 7-aryl derivatives where potency varies markedly with the aryl substitution pattern [2]. Therefore, simply procuring a related pyrroloquinazolinone lacking the 7-iodo substitution—or bearing a different halogen at an alternative position—will result in a compound with fundamentally different chemical and biological properties, undermining experimental reproducibility.

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Comparator Evidence Profile


Anomalous Scattering: Iodine vs. Bromine

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one contains a covalently bound iodine atom at the 7-position, providing a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.8 e⁻) that is markedly greater than the bromine analog (f'' ≈ 1.3 e⁻) or the non-halogenated parent scaffold [1]. This property enables experimental phasing of macromolecular structures at lower occupancy or with smaller crystals compared to brominated derivatives. The heavy atom is situated on a rigid, planar tricyclic system with zero rotatable bonds, which minimizes conformational disorder and enhances the interpretability of anomalous difference maps [1].

Structural Biology X-ray Crystallography Phasing

Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo Reactivity

The 7-iodo substituent serves as a superior electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 7-bromo analog. Oxidative addition of aryl iodides to Pd(0) proceeds more rapidly than aryl bromides due to the lower carbon-iodine bond dissociation energy (~65 kcal/mol for Ar-I vs. ~81 kcal/mol for Ar-Br). This enables the synthesis of diverse 7-aryl derivatives under milder conditions [1]. The utility of 7-bromo intermediates in this scaffold class has been demonstrated for generating cholinesterase inhibitor libraries, where the 7-position serves as a diversification point [1]. The iodo variant offers even greater synthetic flexibility.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

PARP-1 Inhibition: Pyrroloquinazolinone Scaffold

The pyrroloquinazolinone scaffold has been identified as one of four privileged chemotypes for PARP-1 inhibition through structure-based virtual screening of ~260,000 compounds [1]. Compounds bearing the pyrroloquinazolinone core exhibited PARP-1 inhibitory IC50 values ranging from 0.72 μM to 9.57 μM, placing the scaffold within the sub-micromolar to low micromolar potency range [1]. This establishes the pyrroloquinazolinone framework as a validated starting point for developing PARP-1 inhibitors. The 7-iodo derivative (CAS 61938-66-7) provides a functionalized entry into this chemotype.

PARP-1 DNA Repair Oncology

Physicochemical Properties: Iodo Analog vs. Deoxyvasicinone

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exhibits a calculated XLogP of 1.6 and a topological polar surface area (TPSA) of 32.7 Ų [1]. In contrast, the natural product analog deoxyvasicinone (the non-halogenated parent scaffold, CAS 530-53-0) has a lower calculated logP (~0.8-1.0) due to the absence of the hydrophobic iodine substituent. The compound also possesses zero rotatable bonds, defining it as a completely rigid, planar system [1]. This contrasts with more flexible quinazolinone derivatives that contain rotatable side chains.

Physicochemical Properties Drug Design Medicinal Chemistry

Commercial Purity Standard vs. Custom Analogs

The commercially supplied research-grade material (CAS 61938-66-7) from established vendors is specified at 95% minimum purity . This specification provides a defined quality benchmark for experimental reproducibility. In comparison, many custom-synthesized pyrroloquinazolinone analogs used in published studies lack explicit commercial purity specifications and may exhibit batch-to-batch variability. The availability of a vendor-verified purity specification reduces the risk of confounding impurities in biological assays.

Procurement Quality Control Reproducibility

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Optimal Research Applications


Experimental Phasing in Macromolecular Crystallography

Employ 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing of protein-ligand complexes. The covalently bound iodine atom provides an f'' of ~6.8 e⁻ at Cu Kα, enabling robust phasing of structures where brominated derivatives yield insufficient anomalous signal. The rigid tricyclic scaffold ensures the heavy atom position is well-defined and minimally disordered, improving the quality of experimental electron density maps [1].

Suzuki-Miyaura Diversification for SAR Studies

Utilize the 7-iodo substituent as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to generate focused libraries of 7-aryl-pyrroloquinazolinones. The lower Ar-I bond dissociation energy enables efficient oxidative addition, facilitating rapid exploration of the 7-position for SAR campaigns targeting cholinesterase inhibition [1] or other therapeutic targets. The compound serves as a versatile late-stage diversification intermediate.

PARP-1 Inhibitor Lead Optimization for Oncology

Leverage the pyrroloquinazolinone scaffold as a validated PARP-1 inhibitory chemotype for structure-guided optimization. The core scaffold has demonstrated IC50 values as low as 0.72 μM in enzymatic assays [1]. The 7-iodo derivative provides a functionalized entry point for synthesizing analogs with improved potency and selectivity for PARP-1, supporting DNA damage response and synthetic lethality research programs.

Physicochemical Benchmarking for Computational Chemistry

Employ the compound's well-defined physicochemical properties (XLogP = 1.6, TPSA = 32.7 Ų, zero rotatable bonds) as a calibration standard for computational ADME prediction models [1]. The rigid, planar structure combined with a heavy halogen makes it an ideal test case for validating docking scoring functions, solvation models, and quantum mechanical calculations in drug discovery software pipelines.

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